6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

CaMKII Inhibition Kinase Selectivity Cardiovascular Target Validation

This is the definitive CaMKII chemical probe (Compound 8p) with validated 25-fold potency advantage over KN-93 and >100-fold selectivity over off-target kinases (CaMKIV, MLCK, p38α, Akt1, PKC). Its CaM-non-competitive mechanism ensures target engagement under high-CaM disease-state conditions. A critical positive control for CaMKII-driven cardiomyopathy and neuronal excitotoxicity research.

Molecular Formula C14H14ClN3O3S
Molecular Weight 339.79
CAS No. 1797894-68-8
Cat. No. B2736199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797894-68-8
Molecular FormulaC14H14ClN3O3S
Molecular Weight339.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C14H14ClN3O3S/c1-21-13-3-2-11(15)6-14(13)22(19,20)18-5-4-12-10(8-18)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3
InChIKeyIQRLETMWLCPEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(5-Chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine – A Highly Differentiated CaMKII Inhibitor Core


6-(5-Chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797894-68-8) is a synthetic, small-molecule member of the tetrahydropyrido[4,3-d]pyrimidine sulfonamide class [1]. The compound features a 5-chloro-2-methoxyphenyl sulfonamide substituent that critically defines its biological fingerprint. Published primary research demonstrates that this structural scaffold produces potent and highly selective inhibition of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a validated target in cardiovascular and neurological disorders, with the optimized congener 8p exhibiting a 25-fold potency advantage over the prototypical probe KN-93 [1]. This evidence positions the compound as a non-negotiable chemotype for programs requiring unambiguous CaMKII target engagement without off-target ambiguity.

Why Analog Substitution of 6-(5-Chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Introduces Irreproducible Biology


In-class pyrido[4,3-d]pyrimidine sulfonamides cannot be freely interchanged because the phenyl sulfonamide substituent exerts a dominant, non-additive effect on CaMKII inhibitory activity and selectivity [1]. Published structure-activity relationship (SAR) data confirm that modifications to the phenyl ring are not tolerated as simple bioisosteric replacements; the specific 5-chloro-2-methoxy substitution pattern governs both the magnitude of kinase inhibition and the selectivity window against off-target kinases such as CaMKIV, MLCK, p38α, Akt1, and PKC [1]. Using an unoptimized analog risks orders-of-magnitude potency loss or loss of the >100-fold selectivity margin documented for the optimized chemotype, directly compromising experimental reproducibility and target validation conclusions.

Quantitative Differentiation Evidence for 6-(5-Chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Against the Closest Chemical Probes


Head-to-Head CaMKII Inhibitory Potency: 25-Fold Superiority Over KN-93

The optimized pyrido[4,3-d]pyrimidine sulfonamide congener 8p, which bears the 5-chloro-2-methoxybenzenesulfonyl substituent, displays a CaMKII IC50 that is 25-fold more potent than the widely used but non-selective probe KN-93 [1]. The commercial embodiment of this chemotype, CaMKII Inhibitor XII, achieves an IC50 of 0.063 µM (63 nM) against CaMKII . In contrast, KN-93 requires a Ki of approximately 370 nM (IC50 ~ 0.37 µM) to inhibit CaMKII via a CaM-competitive mechanism, confirming that the non-competitive binding mode of the pyrido[4,3-d]pyrimidine scaffold translates directly into a meaningful potency advantage [1][2].

CaMKII Inhibition Kinase Selectivity Cardiovascular Target Validation

Kinase Selectivity Window: >100-Fold Discrimination Over Five Off-Target Kinases

Congener 8p demonstrates exceptional selectivity, exhibiting more than 100-fold higher inhibitory activity for CaMKII relative to five structurally distinct off-target kinases [1]. Commercial CaMKII Inhibitor XII confirms this profile with IC50 values of >60 µM for CaMKIV, 36 µM for MLCK, 11 µM for p38α, 30 µM for Akt1, and 21 µM for PKC, yielding selectivity indices that range from 175-fold (p38α) to >950-fold (CaMKIV) . In contrast, the comparator KN-93 is a CaM-competitive inhibitor with broad off-target activity that limits its utility as a selective probe.

Kinase Profiling Selectivity Off-Target Risk

Mechanistic Differentiation: Calmodulin Non-Competitive Inhibition Enables Activity-Independent Target Engagement

Michaelis-Menten kinetic analysis confirms that the pyrido[4,3-d]pyrimidine sulfonamide chemotype acts as a calmodulin (CaM) non-competitive inhibitor of CaMKII [1]. This mechanism is fundamentally distinct from CaM-competitive inhibitors such as KN-93, whose efficacy is modulated by intracellular CaM concentration and Ca2+ flux [2]. The non-competitive mode of action ensures that inhibitory potency remains constant regardless of the activation state of the kinase, a critical advantage in disease states where CaMKII is pathologically hyperactivated independently of upstream Ca2+/CaM signaling.

Mechanism of Action Calmodulin-Independent CaMKII Inhibition

Phenyl Substitution SAR: The 5-Chloro-2-Methoxy Pattern is Uniquely Optimized for CaMKII Potency

The primary publication establishes that CaMKII inhibitory activity is exquisitely sensitive to the phenyl sulfonamide substitution pattern [1]. Systematic variation of substituents on the phenyl ring produced marked differences in potency, with the optimized combination of substituents (5-chloro and 2-methoxy) yielding the most potent congener (8p). Commercially available close analogs—such as 6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, 6-(3-methoxybenzenesulfonyl) variants, and 6-[4-(trifluoromethoxy)benzenesulfonyl] derivatives—have not been reported to replicate this potency profile, indicating that the 5-chloro-2-methoxy orientation is a non-obvious, non-interchangeable pharmacophore element.

Structure-Activity Relationship Medicinal Chemistry Sulfonamide Optimization

High-Impact Application Scenarios for 6-(5-Chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine


Cardiac Arrhythmia and Heart Failure Target Validation Studies

The potent, CaM-non-competitive CaMKII inhibition (IC50 = 63 nM) and >100-fold selectivity over off-target kinases [1] make this compound the definitive chemical probe for dissecting CaMKII-dependent pro-arrhythmic signaling in cardiomyocytes. Unlike KN-93, its activity-independent mechanism remains effective under the high-CaM conditions present in failing myocardium, enabling unambiguous attribution of RyR2 hyperphosphorylation and delayed afterdepolarizations to CaMKII activity.

Neuropathic Pain and Excitotoxicity Pathway Dissection

CaMKII is a central node in spinal nociceptive processing and glutamate excitotoxicity. The compound's non-competitive mechanism ensures sustained target engagement during the Ca2+ transients that characterize neuronal injury [1]. Its selectivity window over p38α, Akt1, and PKC eliminates confounding anti-apoptotic or MAPK-mediated effects that obscure data interpretation when using multi-targeted kinase inhibitors.

Medicinal Chemistry Lead Optimization of CaMKII-Directed Therapeutics

The 5-chloro-2-methoxybenzenesulfonyl pharmacophore is the only published substitution pattern yielding a >25-fold potency advantage over the legacy inhibitor KN-93 [1]. Procuring this exact compound provides a validated positive control for structure-activity relationship campaigns, enabling direct benchmarking of novel pyrido[4,3-d]pyrimidine analogs against the documented potency and selectivity standards.

In Vitro Kinase Selectivity Panel Reference Standard

With selectivity indices of 175-fold (p38α) to >950-fold (CaMKIV) , this compound serves as a high-specificity reference inhibitor for commercial and academic kinase profiling services. Its use as a CaMKII-selective spike-in control improves assay quality control metrics and ensures that screening campaigns can discriminate genuine CaMKII hits from promiscuous ATP-competitive compounds.

Quote Request

Request a Quote for 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.